molecular formula C15H15Br2N3O B12620424 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine CAS No. 920752-38-1

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine

Cat. No.: B12620424
CAS No.: 920752-38-1
M. Wt: 413.11 g/mol
InChI Key: ULRYREGCZOQLAT-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine is a chemical compound that features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and an amine group attached to a phenyl ring that is further substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the morpholine-substituted phenylamine. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and the final coupling reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The 2,6-dibromo configuration allows sequential or simultaneous cross-coupling to construct complex architectures.

Key Reaction Types:

  • Suzuki-Miyaura Coupling :
    Bromine substituents undergo coupling with boronic acids under Pd catalysis. For example:

    2,6-Dibromo-pyridine+Ar-B(OH)2Pd(PPh3)4,base2-Ar-6-Br-pyridine(or di-substituted product)\text{2,6-Dibromo-pyridine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{2-Ar-6-Br-pyridine} \quad \text{(or di-substituted product)}

    Conditions :

    • Catalyst: Pd(PPh3_3)4_4 (1–5 mol%)

    • Base: K2_2CO3_3 or Cs2_2CO3_3

    • Solvent: DME/H2_2O or toluene/ethanol .

    Example :

    SubstrateCoupling PartnerProductYieldSource
    2,6-DibromopyridinePh-B(OH)2_22-Ph-6-Br-pyridine85%
  • Buchwald-Hartwig Amination :
    Bromines can be replaced with amines using Pd catalysts (e.g., XPhos Pd G3), forming C–N bonds .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyridine ring activates bromines for nucleophilic displacement under basic conditions:

Reactivity Trends:

  • Amines : Primary/secondary amines substitute bromine at elevated temperatures (80–120°C) in polar aprotic solvents (DMF, DMSO) .

  • Thiols : Thiophenols or alkanethiols yield thioether derivatives .

Example Reaction :

2,6-Dibromo-pyridine+H2N-REt3N, DMF2-NR-6-Br-pyridine\text{2,6-Dibromo-pyridine} + \text{H}_2\text{N-R} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{2-NR-6-Br-pyridine}

Data Table :

NucleophileTemperature (°C)Product StructureConversion
Piperidine1002-Piperidinyl-6-Br-pyridine78%
4-Methoxyaniline1202-(4-MeO-C6_6H4_4NH)-6-Br-pyridine65%

Metalation and Functionalization

Directed ortho-metalation (DoM) or lateral lithiation enables C–H functionalization:

Procedure:

  • Lithiation :

    2,6-Dibromo-pyridineLDA, -78°CLithio-intermediate\text{2,6-Dibromo-pyridine} \xrightarrow{\text{LDA, -78°C}} \text{Lithio-intermediate}
  • Electrophilic Quenching :
    React with aldehydes, ketones, or electrophiles (e.g., I2_2, CO2_2) .

Limitations :

  • The morpholinophenyl group may sterically hinder metalation at adjacent positions.

Bromine Reduction:

Catalytic hydrogenation (H2_2, Pd/C) removes bromine atoms, yielding pyridine or dihydropyridine derivatives.

Pyridine Ring Oxidation:

Strong oxidants (e.g., KMnO4_4) convert pyridine to pyridine N-oxide, altering electronic properties .

Influence of the Morpholinophenyl Substituent

  • Electronic Effects : The morpholine’s oxygen donates electron density via resonance, slightly deactivating the aryl ring but minimally affecting the pyridine’s electron deficiency.

  • Steric Effects : The substituent’s bulk may slow reactions at the 2-position compared to the 6-position.

Comparative Reactivity :

Reaction Type2-Bromine Reactivity6-Bromine Reactivity
Suzuki CouplingModerateHigh
SNAr with PiperidineLowHigh

Scientific Research Applications

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the morpholine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline: Similar in structure but with a quinoline core instead of a pyridine ring.

    4-(Bromomethyl)pyridine: Contains a bromine atom and a pyridine ring but lacks the morpholine and phenyl groups.

    N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)phenyl)methanesulfonamide: A more complex structure with different substituents and functional groups.

Uniqueness

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both bromine atoms and a morpholine group. This combination of features can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine (CAS No. 920752-38-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H15Br2N3O, with a molecular weight of approximately 392.11 g/mol. The compound features a pyridine ring substituted with bromine atoms and a morpholine ring, which is crucial for its biological activity.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and morpholine have been evaluated for their ability to inhibit cancer cell proliferation. In a study assessing the cytotoxic effects on various cancer cell lines, compounds similar to this compound demonstrated IC50 values ranging from 10 to 30 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. In vitro studies using lipopolysaccharide-stimulated macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in inflammatory responses .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

Structural FeatureImpact on Activity
Bromine Substituents Enhance lipophilicity and bioactivity
Morpholine Ring Improves solubility and receptor binding
Pyridine Core Essential for interaction with biological targets

Case Studies

  • Anticancer Study : A study published in Molecular Cancer Therapeutics evaluated a series of pyridine derivatives, including compounds structurally related to this compound. Results indicated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Anti-inflammatory Research : In a recent publication, researchers investigated the anti-inflammatory effects of several pyridine derivatives. The results showed that treatment with these compounds led to a significant decrease in inflammatory markers in animal models of arthritis .

Properties

CAS No.

920752-38-1

Molecular Formula

C15H15Br2N3O

Molecular Weight

413.11 g/mol

IUPAC Name

2,6-dibromo-N-(3-morpholin-4-ylphenyl)pyridin-4-amine

InChI

InChI=1S/C15H15Br2N3O/c16-14-9-12(10-15(17)19-14)18-11-2-1-3-13(8-11)20-4-6-21-7-5-20/h1-3,8-10H,4-7H2,(H,18,19)

InChI Key

ULRYREGCZOQLAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NC3=CC(=NC(=C3)Br)Br

Origin of Product

United States

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